2-(7-(4-氯苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)-N-间甲基苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects.
科学研究应用
抗癌活性
相关的噻吩并[3,2-d]嘧啶衍生物的研究展示了它们在抗癌应用中的前景。例如,通过一系列化学反应合成的衍生物对几种人类癌细胞系表现出显着的抑制作用,包括结肠癌(HT-29)、肺腺癌(A549)和胃癌(MKN45),突出了这些化合物在开发有效的抗癌疗法中的潜力 (Huang 等,2020)。分子对接研究表明这些化合物有可能抑制特定的蛋白质靶标,进一步表明它们在靶向癌症治疗中的适用性。
抗菌活性
噻吩并[2,3-d]嘧啶衍生物已被探索其抗菌特性。研究表明,这些化合物对多种病原体具有显着的抗菌活性。例如,一项专注于新型噻吩并嘧啶连接的罗丹明衍生物的合成和抗菌活性的研究发现,对大肠杆菌、枯草芽孢杆菌、蜡状芽孢杆菌和肺炎克雷伯菌具有有效抗菌效力的化合物,其最低抑菌浓度与标准抗生素相当。此外,一些化合物对各种菌株表现出抗真菌效力,表明其广谱抗菌潜力 (Kerru 等,2019)。
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-dependent kinase 2) is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit cdk2, which is responsible for phosphorylation of key components for cell proliferation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within certain cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression and apoptosis pathways .
Pharmacokinetics
Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies and drug-likeness studies . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown to significantly inhibit the growth of certain cell lines . They have also shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .
属性
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-13-8-14(2)20(15(3)9-13)26-19(28)10-27-12-25-21-18(11-30-22(21)23(27)29)16-4-6-17(24)7-5-16/h4-9,11-12H,10H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIIUAJRFJPKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。